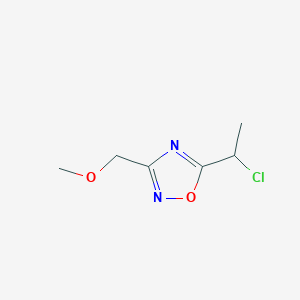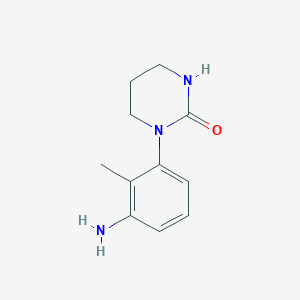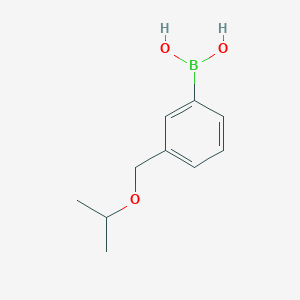
(3-(Isopropoxymethyl)phenyl)boronic acid
Vue d'ensemble
Description
(3-(Isopropoxymethyl)phenyl)boronic acid, also known as 3-IPMPA, is a boronic acid-based compound that is widely used in scientific research, particularly in the area of organic synthesis and medicinal chemistry. It is a versatile reagent that is used in a variety of synthetic and medicinal applications. 3-IPMPA is a valuable tool for organic chemists, as it can be used in a variety of synthetic reactions and can serve as a building block for the synthesis of various organic compounds. Additionally, it has a number of applications in medicinal chemistry, including its use as a catalyst and as a ligand for enzyme-catalyzed reactions.
Applications De Recherche Scientifique
Sensing Applications
Boronic acids, including (3-(Isopropoxymethyl)phenyl)boronic acid, are known for their ability to interact with diols and strong Lewis bases such as fluoride or cyanide anions. This interaction is pivotal in various sensing applications, which can be either homogeneous assays or heterogeneous detection. The detection can occur at the interface of the sensing material or within the bulk sample .
Biological Labelling
The interaction of boronic acids with diols is also exploited in biological labelling. This application is crucial for tracking and observing biological processes, as boronic acids can be used to label proteins, cells, and other biological molecules .
Protein Manipulation and Modification
In the field of proteomics, (3-(Isopropoxymethyl)phenyl)boronic acid can be used to manipulate and modify proteins. This includes altering protein structures, functions, or attaching proteins to other molecules or surfaces for research purposes .
Therapeutic Development
Boronic acids are involved in the development of therapeutics. Their unique properties allow them to be used in drug design, particularly in the creation of molecules that can interact with various biological targets .
Separation Technologies
The specific interaction between boronic acids and diols is utilized in separation technologies. This includes the purification of biomolecules, such as proteins and nucleic acids, from complex mixtures .
Electrophoresis of Glycated Molecules
Electrophoresis is a common laboratory technique used to separate molecules based on size and charge. Boronic acids are used in the electrophoresis of glycated molecules, which are important in the study of diabetes and other metabolic disorders .
Analytical Methods
(3-(Isopropoxymethyl)phenyl)boronic acid can be used as building materials for microparticles in analytical methods. These microparticles can be employed in various assays and diagnostic tests .
Controlled Release Systems
In material chemistry, boronic acids are used to create polymers for the controlled release of substances like insulin. This application is significant in the development of advanced drug delivery systems .
Propriétés
IUPAC Name |
[3-(propan-2-yloxymethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO3/c1-8(2)14-7-9-4-3-5-10(6-9)11(12)13/h3-6,8,12-13H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JODVPSKKFKJSSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)COC(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Isopropoxymethyl)phenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



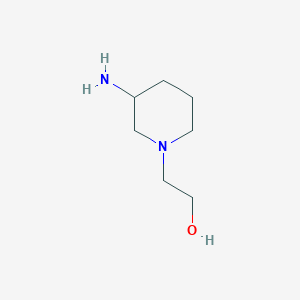
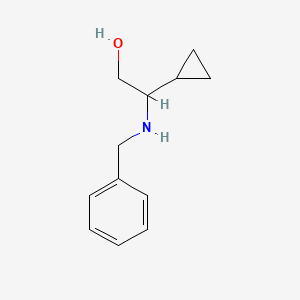
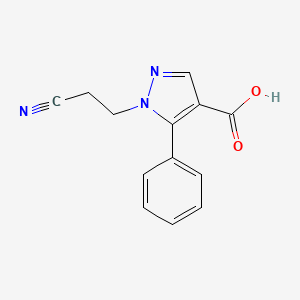
![4-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]benzonitrile](/img/structure/B1526785.png)
![3-[(3-Bromopyridin-2-yl)oxy]-4-methylaniline](/img/structure/B1526786.png)
![7-bromo-5-methyl-1H,2H,3H,4H,9H-cyclopenta[b]quinolin-9-one](/img/structure/B1526787.png)
![2-[3-(Cyanomethoxy)phenyl]acetic acid](/img/structure/B1526793.png)
![1-({[(3-Bromophenyl)methyl]amino}methyl)cyclohexan-1-ol](/img/structure/B1526795.png)
![[1-(4-Aminobenzenesulfonyl)pyrrolidin-2-yl]methanol](/img/structure/B1526796.png)

![2-[(5-amino-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B1526801.png)
